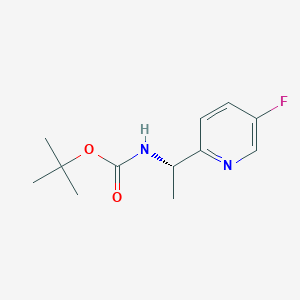

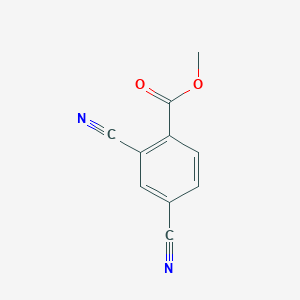

![molecular formula C13H12Cl2N4O3S B1402849 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide CAS No. 1365962-45-3](/img/structure/B1402849.png)

2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide

Descripción general

Descripción

“2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide” is a chemical compound used in scientific research. It has diverse applications in fields like medicinal chemistry and drug development due to its unique structure. The compound has a molecular weight of 375.22 and the molecular formula is C13H12Cl2N4O3 .

Synthesis Analysis

The synthesis of a similar compound, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been reported in a work . This compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .Aplicaciones Científicas De Investigación

Sulfonamides in Drug Discovery

Sulfonamides are a class of compounds that have been extensively explored for their diverse biological activities. They have been incorporated into a wide range of therapeutic agents due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The primary sulfonamide moiety, in particular, is present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Notably, recent patents and research efforts have focused on developing novel sulfonamides with improved selectivity and potency for various targets, including tumor-associated isoforms CA IX/XII and multi-targeted receptor tyrosine kinase inhibitors like pazopanib (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).

Pyridazinone Compounds and COX-2 Inhibition

Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors. These compounds, including ABT-963, have shown significant selectivity and efficacy in reducing inflammation and pain in animal models, suggesting their potential use in treating conditions like arthritis. Their high selectivity for COX-2 over COX-1, coupled with improved solubility and gastric safety profiles, underscores their therapeutic promise (Asif, 2016).

Antioxidant and Antitumor Applications

Both sulfonamides and pyridazinone compounds have been explored for their antioxidant and antitumor activities. Sulfonamides, through their ability to inhibit specific enzymes like carbonic anhydrases, have shown potential in targeting tumor-associated isoforms and in delivering therapeutic agents selectively to tumor sites. Similarly, the structural attributes of pyridazinone derivatives contribute to their antioxidant capacity, offering protection against oxidative stress and inflammation, which are key factors in various diseases, including cancer (Ilyasov et al., 2020; Azevedo-Barbosa et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds, such as sulfonamides, are known to inhibit and replace paba in the enzyme dihydropteroate synthetase , which is crucial for the production of folate .

Mode of Action

Based on the structure similarity with sulfonamides , it can be inferred that this compound might also inhibit the enzyme dihydropteroate synthetase, thereby disrupting the production of folate and inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The compound likely affects the biochemical pathway involved in the production of folate . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division .

Result of Action

The compound’s action likely results in the inhibition of bacterial DNA growth and cell division . This is due to the disruption of folate production, which is essential for these processes .

Propiedades

IUPAC Name |

2-chloro-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4O3S/c1-8(14)13(20)16-9-2-4-10(5-3-9)23(21,22)19-12-7-6-11(15)17-18-12/h2-8H,1H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGXVEJFHVRYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)

![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1402767.png)

![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)

![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)

![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)

![3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402785.png)

![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)

![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)